4-(Naphthalen-1-ylmethyl)morpholine
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Overview
Description
4-(Naphthalen-1-ylmethyl)morpholine is a chemical compound with the molecular formula C15H17NO. It is a heterocyclic compound that features a morpholine ring substituted with a naphthalen-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-ylmethyl)morpholine typically involves the reaction of morpholine with 1-(chloromethyl)naphthalene in the presence of potassium iodide and potassium carbonate in N,N-dimethylformamide. The reaction mixture is heated at 85°C overnight, followed by purification using column chromatography to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-ylmethyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides and bases such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: May involve reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-(Naphthalen-1-ylmethyl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylmethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cellular processes .
Comparison with Similar Compounds
4-(Benzyl)morpholine: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
4-(Phenylmethyl)morpholine: Features a phenylmethyl group, differing in the aromatic ring structure.
Uniqueness: 4-(Naphthalen-1-ylmethyl)morpholine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-(naphthalen-1-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-8-10-17-11-9-16/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYLBCLWGXMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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